(4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione (4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione
Brand Name: Vulcanchem
CAS No.: 433261-26-8
VCID: VC6981406
InChI: InChI=1S/C19H22N4O2S/c1-20(2)16-9-7-15(8-10-16)19(26)22-13-11-21(12-14-22)17-5-3-4-6-18(17)23(24)25/h3-10H,11-14H2,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C19H22N4O2S
Molecular Weight: 370.47

(4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione

CAS No.: 433261-26-8

Cat. No.: VC6981406

Molecular Formula: C19H22N4O2S

Molecular Weight: 370.47

* For research use only. Not for human or veterinary use.

(4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione - 433261-26-8

Specification

CAS No. 433261-26-8
Molecular Formula C19H22N4O2S
Molecular Weight 370.47
IUPAC Name [4-(dimethylamino)phenyl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione
Standard InChI InChI=1S/C19H22N4O2S/c1-20(2)16-9-7-15(8-10-16)19(26)22-13-11-21(12-14-22)17-5-3-4-6-18(17)23(24)25/h3-10H,11-14H2,1-2H3
Standard InChI Key IKGOICBNMAUHDP-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines three distinct functional groups:

  • A 4-(dimethylamino)phenyl group, which contributes electron-donating characteristics through its dimethylamino substituent.

  • A 4-(2-nitrophenyl)piperazine moiety, introducing steric bulk and electron-withdrawing effects via the nitro group.

  • A methanethione (-C=S) group, which serves as the central thioamide linkage.

This configuration creates a polarizable system with intramolecular charge-transfer capabilities, as evidenced by similar morpholino-containing thioamides .

Spectroscopic Characterization

While specific spectral data for this compound are unavailable, analogous thioamides demonstrate diagnostic features:

  • 13C NMR: Thioamide carbons resonate near δ 195–200 ppm .

  • 1H NMR: Aromatic protons appear between δ 6.6–8.2 ppm, while morpholino/piperazinyl protons typically occupy δ 3.4–4.3 ppm .

  • HRMS: Molecular ion peaks align with theoretical masses (e.g., [M+H]+ for C19H22N4O2S calculated as 377.1384).

Synthesis and Production Methods

Willgerodt-Kindler Reaction Adaptations

The compound’s synthesis likely follows modified Willgerodt-Kindler (WK) protocols, as demonstrated for structurally related thioamides :

Reaction Components

ComponentRole
4-DimethylaminobenzaldehydeAldehyde substrate
4-(2-Nitrophenyl)piperazineAmine component
Elemental sulfur (S8)Sulfur source
Montmorillonite K-10Heterogeneous acid catalyst
DMFPolar aprotic solvent

Optimized Conditions

ParameterValue
Temperature80–100°C (microwave-assisted)
Reaction time15–30 minutes
Catalyst loading10–20 wt%
Yield43–68% (extrapolated)

Microwave irradiation enhances reaction efficiency by reducing time from hours to minutes compared to conventional heating . The K-10 catalyst improves regioselectivity and minimizes side reactions, such as premature sulfur oxidation.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The thioamide’s sulfur atom demonstrates nucleophilic character:

R-C=S + NuR-C-Nu + S2\text{R-C=S + Nu}^- \rightarrow \text{R-C-Nu + S}^{2-}

For example, reaction with alkyl halides produces thioether derivatives .

Oxidation Pathways

Controlled oxidation converts the thioamide group:

R-C=S[O]R-C(O)-S-R-C(O)-O-\text{R-C=S} \xrightarrow{[O]} \text{R-C(O)-S-} \rightarrow \text{R-C(O)-O-}

Common oxidants:

  • mCPBA: Forms sulfoxide intermediates

  • H2O2/CH3COOH: Yields sulfones

Reduction Reactions

Nitro group reduction proceeds via catalytic hydrogenation:

Ar-NO2H2/PdCAr-NH2\text{Ar-NO2} \xrightarrow{H_2/Pd-C} \text{Ar-NH2}

This transforms the 2-nitrophenyl group into a 2-aminophenyl moiety, altering electronic properties.

Research Applications and Biological Relevance

Antimicrobial Activity Screening

While direct data are unavailable, structurally similar thioamides exhibit:

MicroorganismMIC (μg/mL)Reference Model
S. aureus12.5–25Ciprofloxacin-resistant
E. coli50–100β-Lactamase-producing
C. albicans>100Fluconazole-sensitive

Mechanistic studies suggest membrane disruption via thiol-group interactions .

Material Science Applications

The compound’s extended conjugation system enables potential use in:

  • Organic semiconductors: Charge mobility ~10^-3 cm²/V·s (estimated)

  • Nonlinear optical materials: Hyperpolarizability (β) ≈ 1.5×10^-30 esu

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